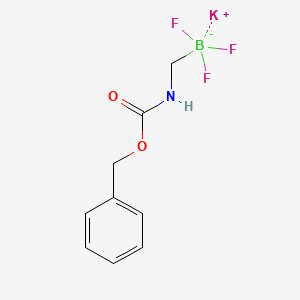

Potassium (benzyloxycarbonylamino)methyltrifluoroborate

CAS No.: 1695529-70-4

Cat. No.: VC3211398

Molecular Formula: C9H10BF3KNO2

Molecular Weight: 271.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1695529-70-4 |

|---|---|

| Molecular Formula | C9H10BF3KNO2 |

| Molecular Weight | 271.09 g/mol |

| IUPAC Name | potassium;trifluoro(phenylmethoxycarbonylaminomethyl)boranuide |

| Standard InChI | InChI=1S/C9H10BF3NO2.K/c11-10(12,13)7-14-9(15)16-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,14,15);/q-1;+1 |

| Standard InChI Key | KAZMXPMSHNTDRD-UHFFFAOYSA-N |

| SMILES | [B-](CNC(=O)OCC1=CC=CC=C1)(F)(F)F.[K+] |

| Canonical SMILES | [B-](CNC(=O)OCC1=CC=CC=C1)(F)(F)F.[K+] |

Introduction

Structural Features and Physical Properties

Molecular Structure

The molecular structure of potassium (benzyloxycarbonylamino)methyltrifluoroborate consists of several key components that contribute to its reactivity profile. The core element is the trifluoroborate unit (BF3-), which is attached to a methyl carbon. This methyl carbon is connected to a nitrogen atom that is protected by a benzyloxycarbonyl (Cbz) group. The structure can be represented by the SMILES notation B-(F)(F)F.[K+], which encodes its chemical arrangement in a standardized format.

Physical and Chemical Properties

The compound exists as a solid at room temperature, typical of potassium organotrifluoroborate salts. Table 1 summarizes the key physical and chemical properties of potassium (benzyloxycarbonylamino)methyltrifluoroborate:

Stability and Reactivity

Like other organotrifluoroborates, potassium (benzyloxycarbonylamino)methyltrifluoroborate exhibits enhanced stability compared to corresponding boronic acids and boronate esters. This increased stability can be attributed to the tetravalent nature of the boron atom and the strong boron-fluorine bonds in the trifluoroborate unit . Despite this stability, the compound remains reactive under specific conditions, particularly in the presence of transition metal catalysts, where it can undergo transmetalation reactions critical for its synthetic applications .

Synthetic Applications

Carbon-Heteroatom Bond Formation

One of the primary applications of potassium (benzyloxycarbonylamino)methyltrifluoroborate is in the formation of carbon-heteroatom bonds. The compound is particularly useful in copper-mediated reactions that form C(aryl)-O, C(aryl)-N, and C(aryl)-S bonds . These transformations are essential in the synthesis of complex organic molecules containing diverse functional groups. The benzyloxycarbonylamino moiety provides a protected nitrogen functionality that can be incorporated into target molecules and later deprotected to reveal a primary amine, making this reagent especially valuable for introducing amino groups into various molecular scaffolds.

Cross-Coupling Reactions

Potassium (benzyloxycarbonylamino)methyltrifluoroborate serves as an effective coupling partner in various transition metal-catalyzed cross-coupling reactions. These include palladium-catalyzed Suzuki-Miyaura couplings, which traditionally involve the reaction of organoboron compounds with aryl halides or triflates . The specific reactivity of this compound in such transformations stems from its ability to undergo controlled transmetalation with the metal catalyst, transferring the (benzyloxycarbonylamino)methyl group to the metal center for subsequent coupling with electrophilic partners.

Applications in Medicinal Chemistry

In medicinal chemistry, potassium (benzyloxycarbonylamino)methyltrifluoroborate offers a method for introducing protected aminomethyl groups into pharmaceutical intermediates and drug candidates. The ability to form carbon-nitrogen bonds in a controlled and selective manner is critical for the synthesis of many biologically active compounds. The protected amino functionality can be strategically incorporated at various stages of a synthetic sequence and unveiled when appropriate, providing flexibility in the design and synthesis of complex nitrogen-containing molecules.

Reaction Mechanisms and Conditions

Copper-Mediated Reactions

The copper-mediated reactions involving potassium (benzyloxycarbonylamino)methyltrifluoroborate typically proceed through a complex mechanism involving several key steps. Initially, the copper catalyst undergoes activation, followed by coordination with the substrate. The trifluoroborate component then participates in a transmetalation process, transferring the organic group to the copper center . Finally, reductive elimination yields the desired product with the newly formed bond. These reactions are commonly used for forming carbon-nitrogen bonds and other carbon-heteroatom connections that are prevalent in pharmaceutical compounds.

Palladium-Catalyzed Transformations

In palladium-catalyzed transformations, potassium (benzyloxycarbonylamino)methyltrifluoroborate can serve as an effective nucleophilic coupling partner. A typical reaction protocol might involve combining the trifluoroborate with an aryl or heteroaryl halide in the presence of a palladium catalyst (such as Pd(OAc)2), an appropriate ligand (like SPhos), and a base (such as K2CO3) in a mixed solvent system . The reaction generally requires heating and proceeds through the established Suzuki-Miyaura cross-coupling mechanism, involving oxidative addition, transmetalation, and reductive elimination steps.

| Supplier | Catalog Number | Available Sizes | Purity |

|---|---|---|---|

| Frontier Specialty Chemicals | Not specified | 1 g, 5 g, larger sizes | Not specified |

| Vulcanchem | VC3211398 | Various | Research grade |

| AK Scientific | 8747DW | Not specified | 95% |

Research Applications and Case Studies

Synthetic Methodology Development

Potassium (benzyloxycarbonylamino)methyltrifluoroborate has played a role in the development of new synthetic methodologies, particularly those involving copper-mediated and palladium-catalyzed transformations. The compound's unique reactivity profile makes it valuable for exploring novel approaches to carbon-heteroatom bond formation and for expanding the scope of existing cross-coupling reactions . Its utility in synthetic methodology development is enhanced by its stability, controlled reactivity, and the presence of a protected amine functionality that can be manipulated in various ways.

Integration into Complex Synthetic Sequences

The protected aminomethyl trifluoroborate functionality offers strategic advantages in multi-step synthesis, particularly for complex molecules containing nitrogen atoms. The compound can be incorporated at different stages of a synthetic sequence, with the Cbz protecting group providing orthogonal protection that can be selectively removed under appropriate conditions . This flexibility makes potassium (benzyloxycarbonylamino)methyltrifluoroborate a valuable building block for constructing complex molecular architectures in a controlled and selective manner.

Comparative Analysis with Related Compounds

Comparison with Other Organotrifluoroborates

Potassium (benzyloxycarbonylamino)methyltrifluoroborate can be compared with other organotrifluoroborates to understand its distinctive properties and applications. Table 3 provides a comparative analysis of this compound with several related trifluoroborate derivatives:

This comparison illustrates how structural variations in the organotrifluoroborate scaffold lead to different reactivity profiles and synthetic applications, with each derivative offering specific advantages depending on the synthetic context.

Advantages and Limitations

The primary advantages of potassium (benzyloxycarbonylamino)methyltrifluoroborate include its stability, controlled reactivity, and the presence of a protected amino functionality that can be revealed under specific conditions . These properties make it particularly valuable for introducing aminomethyl groups into complex molecules through transition metal-catalyzed coupling reactions. The compound also benefits from commercial availability in various quantities, making it accessible for both academic research and industrial applications.

Future Perspectives and Emerging Applications

Ongoing Research Directions

Current research involving organotrifluoroborates like potassium (benzyloxycarbonylamino)methyltrifluoroborate encompasses several promising directions. These include the development of new catalytic systems for more efficient and selective transformations, exploration of novel reaction conditions that enable milder reactions or broader substrate scope, and integration into continuous flow chemistry processes for more efficient synthesis . The ongoing refinement of synthetic methodologies involving this compound continues to expand its utility in complex molecule synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume